2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide
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Overview
Description
2,3,4-Trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that features a combination of methoxy groups, a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a halogenated pyrimidine derivative.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide moiety is attached through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the pyrimidine ring.
Methoxylation: The methoxy groups are introduced via methylation reactions, typically using methanol and a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Amines or other reduced forms of the sulfonamide group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzenesulfonamide: Lacks the pyrimidine and pyrrolidine rings, making it less complex and potentially less bioactive.
N-(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide: Similar structure but without the methoxy groups, which may affect its reactivity and biological activity.
2,3,4-Trimethoxy-N-(pyrimidin-5-yl)benzenesulfonamide: Lacks the pyrrolidine ring, which could influence its binding properties and overall activity.
Uniqueness
The unique combination of methoxy groups, a pyrrolidine ring, a pyrimidine ring, and a benzenesulfonamide moiety in 2,3,4-trimethoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzenesulfonamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and drug development.
Properties
IUPAC Name |
2,3,4-trimethoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-24-13-6-7-14(16(26-3)15(13)25-2)27(22,23)20-12-10-18-17(19-11-12)21-8-4-5-9-21/h6-7,10-11,20H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKKUDFDHCQJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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